Dibenzo[b,d]thiophene-3,7-dicarboxylic acid
Overview
Description
Dibenzo[b,d]thiophene-3,7-dicarboxylic acid is an organosulfur compound characterized by two benzene rings fused to a central thiophene ring with carboxylic acid groups at the 3 and 7 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dibenzo[b,d]thiophene-3,7-dicarboxylic acid typically involves the formation of the dibenzothiophene core followed by carboxylation. One common method includes the reaction of biphenyl with sulfur dichloride in the presence of aluminum chloride to form dibenzothiophene, which is then carboxylated under suitable conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis of dibenzothiophene followed by functionalization to introduce carboxylic acid groups at the desired positions .
Chemical Reactions Analysis
Types of Reactions: Dibenzo[b,d]thiophene-3,7-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the cleavage of the sulfur-carbon bonds.
Substitution: Electrophilic aromatic substitution reactions are common, especially at positions para to the sulfur atom.
Common Reagents and Conditions:
Oxidation: Peroxides are commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction.
Substitution: Halogenating agents and Friedel-Crafts catalysts are frequently employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Cleaved sulfur-carbon bonds leading to simpler aromatic compounds.
Substitution: Halogenated or alkylated derivatives of this compound.
Scientific Research Applications
Dibenzo[b,d]thiophene-3,7-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Mechanism of Action
The mechanism of action of dibenzo[b,d]thiophene-3,7-dicarboxylic acid is primarily related to its ability to participate in various chemical reactions due to its unique structure. The compound can interact with molecular targets through its carboxylic acid groups and sulfur atom, influencing pathways involved in oxidation-reduction and substitution reactions .
Comparison with Similar Compounds
Dibenzothiophene: Similar structure but lacks carboxylic acid groups.
Thiophene: A simpler structure with a single thiophene ring.
Anthracene: Similar aromatic structure but without sulfur.
Properties
Molecular Formula |
C14H8O4S |
---|---|
Molecular Weight |
272.28 g/mol |
IUPAC Name |
dibenzothiophene-3,7-dicarboxylic acid |
InChI |
InChI=1S/C14H8O4S/c15-13(16)7-1-3-9-10-4-2-8(14(17)18)6-12(10)19-11(9)5-7/h1-6H,(H,15,16)(H,17,18) |
InChI Key |
NAVUESYOIIFRAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)SC3=C2C=CC(=C3)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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